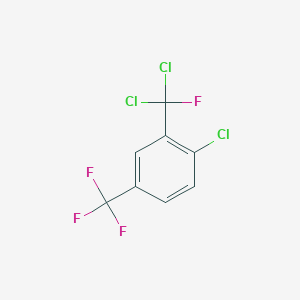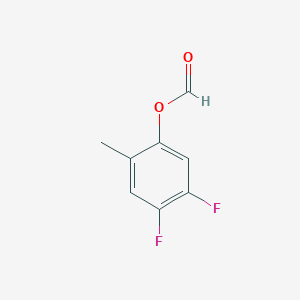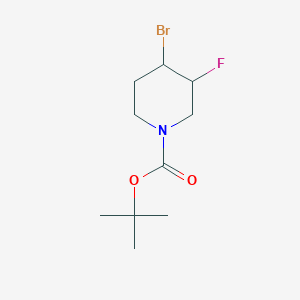
Magnesium bromide hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium bromide hydrate is an inorganic compound composed of magnesium, bromine, and water molecules. It is an important reagent in organic synthesis and is commonly used in laboratory experiments. This compound has a variety of applications in scientific research and is also used in various industries.
Wissenschaftliche Forschungsanwendungen
Magnesium bromide hydrate is used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, as a reagent in the synthesis of organometallic compounds, and as a source of bromide ions in biochemical assays. It is also used as a solvent in the preparation of organometallic compounds and in the synthesis of organobromine compounds.
Wirkmechanismus
The mechanism of action of magnesium bromide hydrate is not fully understood. It is believed that the bromide ions are able to interact with the substrate molecules, resulting in the formation of organobromine compounds. The bromide ions are also able to react with other molecules in the reaction mixture, resulting in the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known that bromide ions can act as a neurotransmitter in the brain and can affect the release of hormones and other neurotransmitters. Bromide ions can also affect the metabolism of carbohydrates and lipids, and can affect the activity of enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using magnesium bromide hydrate in laboratory experiments is its low cost and its availability. It is also relatively easy to prepare and store. The main limitation is that the reaction can be difficult to control, as the reaction is exothermic and can produce impurities.
Zukünftige Richtungen
The future of magnesium bromide hydrate research is promising. Possible future directions include the development of new synthesis methods, the exploration of new applications, and the investigation of the biochemical and physiological effects of this compound. In addition, further research is needed to better understand the mechanism of action and the effects of bromide ions on living organisms.
Synthesemethoden
Magnesium bromide hydrate is synthesized by reacting magnesium metal with bromine in aqueous solution. The reaction produces this compound, which is a white crystalline solid. The reaction is exothermic and the reaction temperature should be controlled to prevent the formation of magnesium oxide or other impurities. The reaction is typically carried out in a closed system in order to prevent the loss of bromine gas.
Eigenschaften
IUPAC Name |
magnesium;dibromide;pentahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Mg.5H2O/h2*1H;;5*1H2/q;;+2;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHIMYHJXBMTMN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[Mg+2].[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H10MgO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine](/img/structure/B6302042.png)



![Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B6302070.png)


![t-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)
![t-Butyl 2-(2-aminoethyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate dihydrochloride](/img/structure/B6302113.png)
![t-Butyl 5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B6302114.png)
